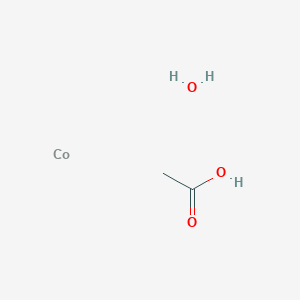
Acetic acid;cobalt;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;cobalt;hydrate, commonly known as cobalt(II) acetate tetrahydrate, is a coordination compound with the chemical formula Co(CH₃CO₂)₂·4H₂O. It is the cobalt salt of acetic acid and is typically found as red or pink crystals. This compound is widely used as a catalyst in various chemical reactions and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) acetate tetrahydrate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The reaction is as follows:
[ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} ]
This reaction typically occurs at room temperature and results in the formation of cobalt(II) acetate tetrahydrate as a crystalline solid .
Industrial Production Methods
In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt metal or cobalt carbonate in acetic acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Cobalt(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) acetate using strong oxidizing agents like ozone.
Reduction: It can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: It can participate in ligand exchange reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt metal.
Substitution: Cobalt complexes with different ligands.
科学研究应用
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cobalt’s role in biological systems and enzyme functions.
Medicine: Investigated for its potential use in cancer treatment and as a contrast agent in medical imaging.
Industry: Utilized in the production of pigments, dyes, and as a drying agent in paints and varnishes
作用机制
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The central cobalt ion can undergo changes in oxidation state, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic reactions .
相似化合物的比较
Cobalt(II) acetate tetrahydrate can be compared with other metal acetates, such as nickel(II) acetate and copper(II) acetate. While these compounds share similar structures and coordination properties, cobalt(II) acetate tetrahydrate is unique in its redox behavior and catalytic efficiency. Similar compounds include:
- Nickel(II) acetate
- Copper(II) acetate
- Iron(II) acetate
These compounds differ in their specific applications and reactivity, with cobalt(II) acetate tetrahydrate often preferred for its superior catalytic properties in certain reactions.
属性
IUPAC Name |
acetic acid;cobalt;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Co.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIFEYBFOKCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Co] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CoO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-53-1 |
Source


|
| Record name | Cobalt acetate tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














